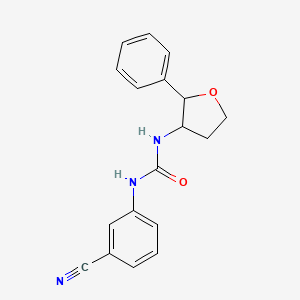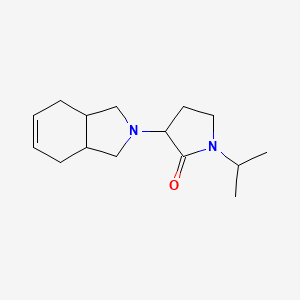
3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea, also known as EMTU, is a chemical compound that has been extensively studied for its potential use in various scientific applications. EMTU is a type of urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins that play a role in the development and progression of disease. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to inhibit the activity of several enzymes that are involved in the metabolism of cancer cells, which may contribute to its anticancer properties. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has also been shown to inhibit the aggregation of beta-amyloid peptides, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea can inhibit the growth and proliferation of cancer cells, and it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has also been shown to inhibit the aggregation of beta-amyloid peptides, which may contribute to its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is that it has been extensively studied and optimized for various scientific applications. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to have high yields and purity, which makes it an ideal compound for laboratory experiments. One of the limitations of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on its properties.
Orientations Futures
There are several future directions for 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea research. One potential direction is to investigate the potential use of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to have potential neuroprotective properties, which may make it an ideal compound for the treatment of these diseases. Another potential direction is to investigate the use of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea in combination with other compounds, such as chemotherapy drugs, to enhance its anticancer properties. Finally, further studies are needed to fully understand the mechanism of action of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea, which may lead to the development of more targeted therapies based on its properties.
Conclusion:
In conclusion, 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is a promising compound that has been extensively studied for its potential use in various scientific applications. Its synthesis method has been optimized for high yields and purity, and its mechanism of action and physiological effects have been investigated in detail. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has shown potential as an anticancer agent and as a treatment for Alzheimer's disease, and there are several future directions for 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea research, including investigating its potential use in the treatment of other diseases and developing targeted therapies based on its properties.
Méthodes De Synthèse
3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been synthesized using various methods, including the reaction of 2-mercaptobenzothiazole with ethyl isocyanate in the presence of a base, and the reaction of 2-mercaptobenzothiazole with ethyl carbamate in the presence of a base. These methods have been optimized for the production of high-quality 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea with high yields and purity.
Applications De Recherche Scientifique
3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been studied extensively for its potential use in various scientific applications. One of the most promising applications of 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea is in the field of cancer research. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has been shown to have anticancer properties, and it has been investigated as a potential chemotherapeutic agent. 3-Ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a role in the development of the disease.
Propriétés
IUPAC Name |
3-ethyl-1-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-3-13-12(16)15(2)8-11-14-9-6-4-5-7-10(9)17-11/h3-8H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGROZATNMORNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(C)CC1=NC2=C(S1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)



![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)


![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)


![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
